molecular formula C15H22O4S B1380502 tert-Butyl 5-(3-methoxy-2,2-dimethyl-3-oxopropyl)thiophene-2-carboxylate CAS No. 1512637-49-8

tert-Butyl 5-(3-methoxy-2,2-dimethyl-3-oxopropyl)thiophene-2-carboxylate

Cat. No. B1380502
CAS RN: 1512637-49-8
M. Wt: 298.4 g/mol
InChI Key: MBQCQBNCUQVCNP-UHFFFAOYSA-N
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Description

Tert-Butyl 5-(3-methoxy-2,2-dimethyl-3-oxopropyl)thiophene-2-carboxylate (TB-MOPT) is a compound used in a variety of scientific research applications. TB-MOPT has been found to have a number of biological activities, including anti-inflammatory, anti-bacterial, and anti-fungal properties. It is also used in in vivo and in vitro studies to investigate the mechanisms of action and biochemical and physiological effects of various drugs and compounds.

Scientific Research Applications

Synthesis and Reactivity

One study explores the synthesis and reactivity of thiophene derivatives, including tert-butyl thiophene carboxylates. The research investigates the C,O-dialkylation of Meldrum's acid, leading to the formation of complex thiophene derivatives through a series of reactions involving chloro- or bromo-methyl thiophenes. These reactions yield various intermediates and products characterized by spectroscopic methods and X-ray crystallography, demonstrating the compound's potential for further chemical transformations and applications in organic synthesis (Snyder et al., 2003).

Application in Synthesis of Biologically Active Compounds

Another study focuses on the synthesis of tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, a key intermediate in the production of the natural product Biotin. This research highlights the compound's role in the metabolic cycle, emphasizing its importance in the biosynthesis of fatty acids, sugars, and α-amino acids. The synthesis is achieved through acetonization, Boc protection, and N-methoxy-N-methyl amidation, showcasing the compound's utility in the synthesis of biologically significant molecules (Qin et al., 2014).

Photophysical Properties and Organic Optoelectronic Applications

Further research investigates the photophysical properties of pyrene derivatives functionalized with arylethynyl groups, including tert-butyl substituted pyrenes. The study provides insights into the structural and electronic characteristics of these compounds, which are influenced by the steric effects of tert-butyl groups. The findings suggest potential applications in organic optoelectronic devices, such as organic light-emitting diodes (OLEDs), highlighting the compound's relevance in the development of materials for electronic and photonic technologies (Hu et al., 2013).

properties

IUPAC Name

tert-butyl 5-(3-methoxy-2,2-dimethyl-3-oxopropyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O4S/c1-14(2,3)19-12(16)11-8-7-10(20-11)9-15(4,5)13(17)18-6/h7-8H,9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQCQBNCUQVCNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(S1)CC(C)(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-(2-Methoxycarbonylpropyl)thiophene-2-carboxylic acid tert-butyl ester (13.14 g, 46.3 mmol) was dissolved in tetrahydrofuran (250 mL), 1.09 M lithium bis(trimethylsilyl)azanide/tetrahydrofuran solution (65 mL, 70.9 mmol) was added dropwise at −78° C., and the mixture was stirred for 2 hours. To the reaction mixture was added methyl iodide (11.7 g, 82.4 mmol) at −78° C., and the mixture was stirred at room temperature overnight. The reaction mixture was concentrated under reduced pressure. The residue was added to ethyl acetate and 0.5N-hydrochloric acid solution, the organic layer was extracted, and the aqueous layer was extracted two times with ethyl acetate. The organic layers were collected, washed with sodium thiosulfate solution and brine, and dried over anhydrous magnesium sulfate. The solvent of the filtrate after filtration was evaporated under reduced pressure. The obtained residue was purified by silica gel column chromatography to give the title compound (12.36 g, 41.4 mmol, 89%).
Name
5-(2-Methoxycarbonylpropyl)thiophene-2-carboxylic acid tert-butyl ester
Quantity
13.14 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
lithium bis(trimethylsilyl)azanide tetrahydrofuran
Quantity
65 mL
Type
reactant
Reaction Step Two
Quantity
11.7 g
Type
reactant
Reaction Step Three
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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